Bastfa

Description

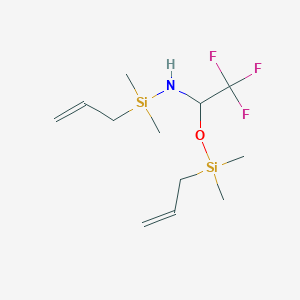

Structure

2D Structure

3D Structure

Properties

CAS No. |

113996-89-7 |

|---|---|

Molecular Formula |

C12H24F3NOSi2 |

Molecular Weight |

311.49 g/mol |

IUPAC Name |

N-[dimethyl(prop-2-enyl)silyl]-1-[dimethyl(prop-2-enyl)silyl]oxy-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C12H24F3NOSi2/c1-7-9-18(3,4)16-11(12(13,14)15)17-19(5,6)10-8-2/h7-8,11,16H,1-2,9-10H2,3-6H3 |

InChI Key |

WBURGODOJKZCPC-UHFFFAOYSA-N |

SMILES |

C[Si](C)(CC=C)NC(C(F)(F)F)O[Si](C)(C)CC=C |

Canonical SMILES |

C[Si](C)(CC=C)NC(C(F)(F)F)O[Si](C)(C)CC=C |

Synonyms |

BASTFA N,O-bis(allyldimethylsilyl)-2,2,2-trifluoroacetamide |

Origin of Product |

United States |

Synthetic Methodologies and Spectroscopic Characterization of Bastfa

The synthesis and characterization of BASTFA are critical for its application in chemical research. Due to the limited direct literature on N,O-Bis(allyldimethylsilyl)-2,2,2-trifluoroacetamide, the following sections discuss plausible synthetic routes and expected spectroscopic characteristics based on established principles of organosilicon chemistry and spectroscopic analysis of similar compounds.

Synthesis of N,O-Bis(allyldimethylsilyl)-2,2,2-trifluoroacetamide

The synthesis of N,O-bis(silylated) amides typically involves the reaction of an amide with a suitable silylating agent. For this compound, the target is the bis-silylation of 2,2,2-trifluoroacetamide with allyldimethylsilyl groups.

A common strategy for N,O-bis-silylation of amides, exemplified by the synthesis of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), involves the reaction of the parent amide with a chlorosilane in the presence of a base, or with a disilazane. For this compound, the primary precursor would be 2,2,2-trifluoroacetamide. The allyldimethylsilyl moiety would be introduced using an appropriate allyldimethylsilylating agent.

Plausible Precursors:

2,2,2-Trifluoroacetamide (CF₃CONH₂): The core amide structure.

Allyldimethylchlorosilane (B1266022) (CH₂=CHCH₂Si(CH₃)₂Cl): A reactive silylating agent that can introduce the allyldimethylsilyl group.

Bis(allyldimethylsilyl)amine ((CH₂=CHCH₂)Si(CH₃)₂NH(CH₃)₂Si(CH₂=CHCH₂)): A disilazane derivative that could act as a silylating agent, potentially offering milder reaction conditions and volatile byproducts.

Proposed Reaction Pathway: One conceivable pathway involves the reaction of 2,2,2-trifluoroacetamide with allyldimethylchlorosilane in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. The reaction would proceed in two steps, first forming the N-silylated intermediate, followed by O-silylation to yield the N,O-bis(allyldimethylsilyl) derivative. Alternatively, a single-step silylation with a potent silylating agent like bis(allyldimethylsilyl)amine could be considered. The N,O-bis-silylation is favored due to the acidity of the amide proton and the ability of the carbonyl oxygen to be silylated, forming an imidate structure.

General Reaction Scheme (Illustrative): CF₃CONH₂ + 2 (CH₂=CHCH₂)Si(CH₃)₂Cl + 2 Base → CF₃C(=N-Si(CH₃)₂(CH₂CH=CH₂))O-Si(CH₃)₂(CH₂CH=CH₂) + 2 Base·HCl

Optimizing the synthesis of this compound would involve careful control of various reaction parameters to maximize yield and purity. Given the known reactivity of silylating agents and the moisture sensitivity of silylated compounds, key considerations would include:

Stoichiometry: Using a slight excess of the silylating agent might drive the reaction to completion, particularly for the bis-silylation.

Solvent: A dry, aprotic solvent (e.g., diethyl ether, tetrahydrofuran, toluene, or dichloromethane) would be essential to prevent hydrolysis of the silylating agent and the product.

Temperature: Reaction temperature would need to be optimized, potentially starting at low temperatures (0°C to room temperature) and gradually increasing if needed to achieve complete conversion without promoting side reactions or decomposition.

Catalyst: While some silylation reactions proceed without catalysts, the addition of a mild catalyst (e.g., imidazole (B134444) or a small amount of trimethylchlorosilane, as seen in BSTFA synthesis) could accelerate the reaction and improve yield. However, the presence of allyl groups might require careful catalyst selection to avoid unwanted side reactions like hydrosilylation or polymerization.

Work-up and Purification: Due to the expected moisture sensitivity of this compound, anhydrous work-up procedures would be crucial. Purification would likely involve vacuum distillation, as is common for similar silylated amides. Column chromatography might be challenging due to hydrolysis on silica (B1680970) gel.

Advanced Spectroscopic Techniques for this compound Structural Confirmation

NMR spectroscopy would provide detailed insights into the proton, carbon, and silicon environments within this compound.

¹H NMR Spectroscopy:

Allyl Protons: Characteristic signals would be observed for the vinyl protons (CH=CH₂) and the allylic methylene (B1212753) protons (CH₂-Si). The vinyl protons would typically appear as complex multiplets in the 4.8-6.0 ppm range, while the allylic CH₂ protons would be observed around 1.5-2.0 ppm.

Methyl Protons: The methyl groups directly attached to silicon (Si-(CH₃)₂) would yield sharp singlets, likely in the 0.0-0.5 ppm range, with two distinct signals expected if the N-silyl and O-silyl environments are chemically inequivalent.

¹³C NMR Spectroscopy:

Trifluoromethyl Carbon: The carbon of the CF₃ group would show a characteristic quartet due to coupling with fluorine (¹JCF coupling, typically 100-300 Hz) at a highly deshielded position (around 110-120 ppm).

Carbonyl Carbon: The carbon of the C=N-O moiety would appear in the sp² hybridized carbon region, likely around 140-160 ppm, possibly showing coupling to fluorine from the CF₃ group.

Allyl Carbons: The vinyl carbons (CH=CH₂) would resonate in the 110-140 ppm range, while the allylic methylene carbons (CH₂-Si) would be observed at lower field, around 15-25 ppm.

Methyl Carbons: The methyl carbons attached to silicon (Si-(CH₃)₂) would appear in the negative chemical shift region or very low field positive region (e.g., -5 to 5 ppm).

²⁹Si NMR Spectroscopy:

²⁹Si NMR would be highly diagnostic, showing two distinct signals for the two allyldimethylsilyl groups if their chemical environments are different (one attached to nitrogen, one to oxygen). Silyl (B83357) groups attached to oxygen (Si-O) typically resonate at slightly higher fields (more shielded) than those attached to nitrogen (Si-N), with chemical shifts generally ranging from -10 to +20 ppm.

Expected NMR Data Summary (Theoretical)

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H) / Coupling (¹³C, ²⁹Si) |

| ¹H | Si-(CH₃)₂ | 0.0 - 0.5 | Singlet |

| ¹H | Allyl CH₂ | 1.5 - 2.0 | Multiplet |

| ¹H | Allyl CH=CH₂ | 4.8 - 6.0 | Complex Multiplets |

| ¹³C | Si-(CH₃)₂ | -5 - 5 | Singlet |

| ¹³C | Allyl CH₂ | 15 - 25 | Singlet |

| ¹³C | Allyl CH=CH₂ | 110 - 140 | Singlet |

| ¹³C | CF₃ | 110 - 120 | Quartet (¹JCF) |

| ¹³C | C=N-O | 140 - 160 | Singlet |

| ²⁹Si | Si-N | -10 - 5 | Singlet |

| ²⁹Si | Si-O | 0 - 20 | Singlet |

High-Resolution Mass Spectrometry (HRMS) would be crucial for unequivocally confirming the molecular formula of this compound. The exact mass measurement would differentiate this compound from other compounds with similar nominal masses.

Molecular Formula: C₁₂H₂₄F₃NOSi₂

Calculated Exact Mass: 311.13485194 g/mol

HRMS analysis, typically performed via electrospray ionization (ESI) or electron ionization (EI), would aim to detect the molecular ion ([M]⁺•) or a protonated/adducted ion (e.g., [M+H]⁺, [M+Na]⁺). The observed exact mass would then be compared to the calculated exact mass for C₁₂H₂₄F₃NOSi₂, with a very low mass error (typically < 5 ppm) confirming the molecular formula. Fragmentation patterns in EI-MS could also provide structural information, such as the loss of methyl groups (m/z 15), allyl groups (m/z 41), or trifluoromethyl fragments (m/z 69).

Infrared (IR) spectroscopy would provide characteristic absorption bands corresponding to the various functional groups present in this compound.

C=O Stretch (Amide/Imidate): A strong absorption band for the C=O stretch of the amide/imidate functionality would be expected in the 1650-1750 cm⁻¹ range. The N,O-bis-silylated structure often presents this as a C=N bond with an O-silyl group, which can shift the absorption.

C-F Stretch (Trifluoromethyl): Strong and characteristic absorption bands due to the C-F stretching vibrations of the trifluoromethyl (CF₃) group would be observed, typically in the 1100-1350 cm⁻¹ region.

C=C Stretch (Allyl): The carbon-carbon double bond of the allyl groups would show a medium intensity absorption band around 1640 cm⁻¹.

=C-H Stretch (Allyl): C-H stretching vibrations associated with the vinyl protons would appear above 3000 cm⁻¹ (e.g., 3010-3090 cm⁻¹).

Si-C Stretch: Si-C stretching vibrations from the methyl and allyl groups attached to silicon would be present, typically in the 700-850 cm⁻¹ range.

Si-O Stretch: The Si-O bond would give rise to strong absorption bands, usually in the 1000-1100 cm⁻¹ region.

C-H Stretch (Alkyl): C-H stretching vibrations from the methyl groups would appear in the 2900-3000 cm⁻¹ region.

Expected IR Data Summary (Theoretical)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Imidate) | 1650 - 1750 | Strong |

| C-F (CF₃) | 1100 - 1350 | Strong |

| C=C (Allyl) | ~1640 | Medium |

| =C-H (Allyl) | 3010 - 3090 | Medium |

| Si-C | 700 - 850 | Strong |

| Si-O | 1000 - 1100 | Strong |

| C-H (Alkyl) | 2900 - 3000 | Strong |

Analytical Applications and Methodological Advancements Utilizing Bastfa

Application of BSTFA in Gas Chromatography (GC) Derivatization

Derivatization with BSTFA is a cornerstone technique in GC, fundamentally altering the physicochemical properties of analytes to optimize their chromatographic behavior. This modification primarily involves the replacement of labile hydrogens with trimethylsilyl (B98337) groups, leading to the formation of TMS derivatives. sigmaaldrich.com

Enhancement of Analyte Chromatographic Performance and Peak Symmetry

The formation of TMS derivatives via BSTFA significantly enhances chromatographic performance. Silylation increases analyte volatility and decreases surface adsorption within the GC system. greyhoundchrom.com By replacing active hydrogens, BSTFA reduces the polarity of compounds and minimizes intermolecular hydrogen bonding, which are common causes of poor chromatographic behavior, such as late elution or peak tailing. chemcoplus.co.jpgreyhoundchrom.comrestek.com This leads to improved volatility and thermal stability, allowing compounds that are typically considered non-volatile or thermally unstable to be readily analyzed by GC. chemcoplus.co.jpgreyhoundchrom.com

Achieving Lower Limits of Detection and Quantification

The derivatization process with BSTFA also plays a vital role in achieving lower limits of detection (LOD) and quantification (LOQ) for various analytes. By improving chromatographic performance and reducing matrix interferences, derivatization can enhance detector response. research-solution.comwelch-us.com

Studies have demonstrated that BSTFA derivatization can lead to significantly lower detection limits. For example, in the analysis of dicarboxylic acids, BSTFA derivatization resulted in detection limits below 2 ng. nih.gov For the quantitative analysis of lumefantrine, a limit of detection of 0.5 µg/mL and a lower limit of quantification of 1.4 µg/mL were achieved following BSTFA derivatization. researchgate.net Similarly, for dialkyl phosphate (B84403) esters, derivatization to their TMS esters with BSTFA improved detection limits to a range of 0.05 to 0.25 µg/mL. digitaloceanspaces.com

Table 1: Representative LOD and LOQ Values with BSTFA Derivatization

| Analyte Class | LOD (approx.) | LOQ (approx.) | Reference |

| Dicarboxylic Acids | < 2 ng | N/A | nih.gov |

| Lumefantrine | 0.5 µg/mL | 1.4 µg/mL | researchgate.net |

| Dialkyl Phosphate Esters | 0.05 - 0.25 µg/mL | N/A | digitaloceanspaces.com |

Optimization of Derivatization Protocols for Diverse Chemical Classes

BSTFA is a versatile derivatizing agent applicable to a wide range of chemical classes containing active hydrogens, including alcohols, phenols, carboxylic acids, enols, steroids, biogenic amines, and alkaloids. sigmaaldrich.comresearch-solution.comchemcoplus.co.jpgreyhoundchrom.com It is particularly effective for converting hydroxyl groups into trimethylsilyl ether groups. wikipedia.org

To enhance the silyl (B83357) donor strength of BSTFA, especially for challenging compounds like fatty acid amides, hindered hydroxyls, secondary alcohols, and amines, it is often used in combination with 1% trimethylchlorosilane (TMCS). sigmaaldrich.comchemcoplus.co.jp

Derivatization protocols with BSTFA can be optimized based on the analyte's reactivity and desired throughput. Reactions can be performed at room temperature or elevated temperatures, typically ranging from 60°C to 70°C, with reaction times varying from 5 to 60 minutes. research-solution.comrestek.comresearchgate.netdigitaloceanspaces.comnih.govnih.govnih.gov While BSTFA possesses good solvent properties and can be used without additional solvents, it is miscible with many common silylation solvents, such as hexane. sigmaaldrich.com Acetone has been shown to significantly accelerate reaction rates, completing derivatization quantitatively within 15 seconds at room temperature when its concentration in mixed solvents exceeds 60% (v/v). nih.gov A critical consideration for all BSTFA derivatization protocols is the strict exclusion of water from samples, as BSTFA is highly susceptible to hydrolysis. sigmaaldrich.com

BSTFA has been successfully applied to diverse chemical classes, including nucleotides nih.gov, amino acids wikipedia.orgtcichemicals.comnih.gov, fatty acids restek.comrsc.org, alkylphenols, chlorophenols, bisphenol A nih.gov, and glucocorticoids nih.gov.

Coupled Techniques: BSTFA in Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of GC with MS further leverages the advantages of BSTFA derivatization, providing powerful capabilities for both qualitative identification and quantitative analysis.

Qualitative Identification of BSTFA Silyl Derivatives

Silylation with BSTFA is a powerful tool for preparing polar and unstable organic compounds for GC-MS analysis, improving their volatility, thermal stability, and chromatographic mobility. researchgate.net The introduction of a silyl group can significantly enhance the mass spectrometric properties of the derivative, yielding characteristic ions or more favorable diagnostic fragmentation patterns crucial for structural investigations. chemcoplus.co.jp

The mass spectra of BSTFA silyl derivatives can be effectively identified through library searches, aiding in the confirmation of analyte identity. iu.edu Furthermore, derivatization can provide specific structural diagnostic ions, which are fundamental for initial structural characterization and for a comprehensive understanding of fragmentation pathways. nih.gov For example, ergosterol, after derivatization to its trimethylsilyl (TMS) derivative, exhibits unique mass spectral characteristics that facilitate its identification in GC-MS/MS analysis. traceorganic.com

Quantitative Analysis and Method Validation for Trace Components

Method validation for quantitative GC-MS methods utilizing BSTFA typically assesses parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and specificity. researchgate.netcfsre.orgsrce.hrresearchgate.net Good linearity, often indicated by R² values of 0.998 or higher, has been reported across various analytes. researchgate.netdigitaloceanspaces.comnih.govsrce.hr Precision, expressed as relative standard deviation (RSD), is typically low, with intra-day precision reported at ≤ 12.03% and inter-day precision at ≤ 11.34%. srce.hr Recovery rates for analytes after BSTFA derivatization have shown good ranges, such as 84.2% to 107.8% researchgate.net or 92% to 120% digitaloceanspaces.com.

For trace analysis, derivatization with BSTFA is often indispensable. research-solution.comdigitaloceanspaces.comresearchgate.net In GC-MS, the selected ion monitoring (SIM) mode is frequently utilized for quantification to achieve enhanced sensitivity, allowing for the reliable detection and quantification of analytes at very low concentrations. nih.govnih.govresearchgate.netthermofisher.com

Fragmentation Patterns of BSTFA Derivatives in Mass Spectrometry

The derivatization of compounds with BSTFA significantly alters their mass spectrometric fragmentation patterns, providing characteristic ions that aid in identification and structural elucidation. Upon electron ionization, BSTFA derivatives typically exhibit fragmentation pathways associated with the loss of trimethylsilyl groups and other characteristic rearrangements. researchgate.netlibretexts.org

A prominent fragment ion observed in the mass spectra of BSTFA derivatives is m/z 73, corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺. This ion often appears as a base peak or a highly abundant peak, serving as a strong indicator of successful silylation. Another common fragment is m/z 75, attributed to [HO=Si(CH₃)₃]⁺. researchgate.net

Specialized Research Applications of BSTFA

BSTFA's ability to enhance volatility and thermal stability of polar compounds makes it indispensable across various specialized research domains.

Environmental Sample Preparation and Contaminant Analysis

In environmental science, BSTFA is extensively employed for the preparation of samples containing polar contaminants prior to GC-MS analysis. Many environmental pollutants, especially those with hydroxyl, carboxyl, or amine functional groups, are too polar and non-volatile for direct GC analysis. BSTFA effectively converts these compounds into their more volatile trimethylsilyl ethers, esters, or amides, enabling their efficient separation and detection by GC-MS. wikipedia.org This derivatization step is critical for the accurate quantification and identification of a wide range of environmental contaminants. For example, BSTFA has been used for the derivatization of cresol (B1669610) isomers to facilitate their individual quantification in environmental samples, overcoming issues like coelution due to hydrogen bonding with the chromatographic system. researchgate.net

Biochemical Profiling in Biological Matrices (excluding clinical human trials)

BSTFA plays a significant role in biochemical profiling studies involving various biological matrices, excluding those related to clinical human trials. Its application allows for the analysis of a broad spectrum of endogenous and exogenous compounds in biological samples. By converting hydroxyl groups to trimethylsilyl ether groups, BSTFA enables the analysis of metabolites, fatty acids, amino acids, and other biomolecules that would otherwise be difficult to analyze by GC-MS due to their polarity and low volatility. wikipedia.org This derivatization is crucial for comprehensive biochemical profiling, allowing researchers to identify and quantify various components within complex biological systems. For instance, BSTFA has been utilized in GC-MS analysis for the phytochemical composition of plant extracts, revealing the presence of numerous compounds that contribute to biological activities. researchgate.netnih.gov

Forensic and Toxicological Chemistry for Metabolite Derivatization

In forensic and toxicological chemistry, BSTFA is a key reagent for the derivatization of metabolites found in biological samples. Forensic toxicology involves the identification and quantification of toxins, including drugs, alcohols, and poisons, in biological matrices such as blood, urine, or tissue. ansi.org Many drugs and their metabolites contain polar functional groups (e.g., hydroxyl, amine, carboxyl) that require derivatization to improve their volatility and chromatographic behavior for GC-MS analysis. BSTFA facilitates the formation of stable and volatile TMS derivatives, which is essential for accurate and sensitive detection in complex forensic samples. wikipedia.orgnih.gov This derivatization step is critical for the reliable analysis of drug metabolites, aiding in the determination of exposure, metabolism pathways, and ultimately, contributing to the interpretation of forensic and toxicological findings.

Comparative Studies and Reagent Synergies with Bastfa

Comparative Reactivity and Selectivity with Other Silylating Agents

The efficacy of a silylation reaction is paramount in gas chromatography (GC) for enhancing the volatility and thermal stability of analytes. The choice of silylating agent significantly impacts the derivatization yield, reaction speed, and potential for chromatographic interferences. This section evaluates BSTFA in comparison to other common trimethylsilyl (B98337) (TMS) donors.

BSTFA is a fluorinated analog of N,O-Bis(trimethylsilyl)acetamide (BSA). While both are powerful trimethylsilyl donors, BSTFA generally exhibits faster and more complete reactions than BSA. aliyuncs.comsigmaaldrich.comsigmaaldrich.com The electron-withdrawing nature of the trifluoroacetyl group in BSTFA makes the trimethylsilyl groups more labile and thus more readily transferred to active hydrogen sites on analyte molecules. This enhanced reactivity is particularly advantageous for derivatizing a wide range of polar organic compounds, including alcohols, phenols, carboxylic acids, and amines. sigmaaldrich.com

A comparative evaluation of BSTFA with MSTFA and BSA reveals distinct advantages and applications for each reagent. MSTFA is often considered the most volatile of the common trimethylsilyl acetamides, which can be beneficial in trace analysis where reagent byproducts might interfere with early-eluting analyte peaks. researchgate.netyoutube.com However, for certain applications, such as the analysis of some steroids and parabens, MSTFA has been shown to be more efficient than BSTFA and BSA. researchgate.netresearchgate.net

Conversely, BSTFA is noted for its high reactivity, often reacting more completely than BSA. aliyuncs.com For the derivatization of hydroxylated compounds, both BSTFA and MSTFA are considered appropriate choices, often yielding good relative response factors in GC analysis. researchgate.net The selection between BSTFA and MSTFA can also be influenced by the specific analytes; for instance, in the analysis of certain estrogenic compounds, BSTFA has demonstrated better performance than MSTFA. researchgate.net

| Property | BSTFA | MSTFA | BSA |

|---|---|---|---|

| Reactivity | Very High; generally faster and more complete than BSA. aliyuncs.comsigmaaldrich.com | Very High; considered a very strong silyl (B83357) donor. | High, but often less reactive than BSTFA. aliyuncs.comsigmaaldrich.com |

| Byproduct Volatility | High; byproducts are more volatile than those of BSA. aliyuncs.comsigmaaldrich.comsigmaaldrich.com | Highest among the three; beneficial for trace analysis. researchgate.net | Lower than BSTFA and MSTFA. aliyuncs.comsigmaaldrich.com |

| Common Applications | Alcohols, phenols, carboxylic acids, amines, steroids. sigmaaldrich.com | Steroids, amino acids, trace volatile materials. | Alcohols, amines, carboxylic acids, phenols. wordpress.com |

A significant advantage of BSTFA is the high volatility of its reaction byproducts, namely mono-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide (B147638). sigmaaldrich.comresearchgate.net These byproducts typically elute with the solvent front in gas chromatography, thereby minimizing interference with the peaks of the derivatized analytes. researchgate.net This is a distinct improvement over BSA, whose byproducts are less volatile and can sometimes co-elute with early-eluting analytes. aliyuncs.com

The byproducts of MSTFA, primarily N-methyltrifluoroacetamide, are even more volatile than those of BSTFA, which can be an advantage in the analysis of very volatile compounds. However, BSTFA also produces hydrogen fluoride (B91410) as a byproduct, which can reduce fouling of the flame ionization detector (FID). aliyuncs.comsigmaaldrich.comsigmaaldrich.com In situations where excess derivatization reagent interferes with the analysis, a base treatment with aqueous sodium hydroxide (B78521) can be employed to decompose BSTFA into trifluoroacetic acid, which is then partitioned into the aqueous layer, effectively removing the interference. nih.govresearchgate.net

Catalytic Enhancements in BSTFA-Mediated Silylation

The reactivity of BSTFA can be further enhanced through the use of catalysts, which is particularly useful for derivatizing sterically hindered or slowly reacting compounds.

Trimethylchlorosilane (TMCS) is a commonly used catalyst in silylation reactions. While it is a weak silyl donor on its own, when added to BSTFA in small amounts (typically 1-10%), it significantly increases the reactivity of the reagent mixture. aliyuncs.comsigmaaldrich.comgcms.cz This combination, often denoted as BSTFA + TMCS, is effective for derivatizing compounds that are difficult to silylate with BSTFA alone, such as amides, secondary amines, and hindered hydroxyl groups. aliyuncs.comgcms.cz The mechanism of TMCS catalysis is not fully understood, but it is believed to enhance the donor strength of BSTFA. researchgate.net The byproduct of the reaction involving TMCS is hydrogen chloride (HCl). aliyuncs.comgcms.cz

Besides TMCS, other catalysts can be employed to promote BSTFA-mediated silylation. Both acidic and basic catalysts have been reported to influence the reaction. Acidic catalysts such as trifluoroacetic acid and hydrogen chloride can be used. sigmaaldrich.comwordpress.com Basic catalysts like pyridine (B92270) are also frequently used as a solvent and catalyst, as they can act as a hydrogen chloride scavenger, driving the reaction to completion. researchgate.netmdpi.com Other basic catalysts mentioned in the literature include potassium acetate (B1210297) and piperidine. sigmaaldrich.comwordpress.com The choice of catalyst can be critical for achieving complete derivatization, especially for complex samples or challenging functional groups. wordpress.com For instance, in the silylation of hydroxy acids, the addition of a mildly basic solvent like N,N-dimethylformamide (DMF) can help to speed up proton transfers and neutralize the HCl produced when TMCS is used as a catalyst. researchgate.net

| Catalyst/Co-reagent | Type | Effect on BSTFA Silylation | Target Analytes |

|---|---|---|---|

| Trimethylchlorosilane (TMCS) | Acidic (byproduct HCl) | Significantly increases reactivity and silyl donor strength. aliyuncs.comresearchgate.netgcms.cz | Sterically hindered hydroxyls, secondary amines, amides. aliyuncs.comgcms.cz |

| Pyridine | Basic | Acts as a catalyst and HCl scavenger, driving the reaction forward. researchgate.netmdpi.com | General purpose, often used as a reaction solvent. researchgate.netmdpi.com |

| Trifluoroacetic Acid | Acidic | Can be used to catalyze the reaction. sigmaaldrich.comwordpress.com | Moderately hindered or slowly reacting compounds. sigmaaldrich.com |

Emerging Research Directions and Future Outlook for Bastfa

Development of Advanced BSTFA Derivatives with Tunable Reactivity and Specificity

Research in this area aims to create or optimize silylation reagents that offer enhanced control over derivatization reactions, targeting specific functional groups or improving reaction kinetics. While BSTFA itself is a potent trimethylsilyl (B98337) donor, its reactivity can be modulated by co-reagents. For instance, the addition of trimethylchlorosilane (TMCS) acts as a catalyst, significantly increasing BSTFA's reactivity and enabling the derivatization of more sterically hindered functional groups, such as amides and certain secondary amines and hydroxyls, which might react incompletely with BSTFA alone researchgate.netaliyuncs.com.

Comparative studies with other silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), highlight opportunities for tunable reactivity. For example, while BSTFA is generally effective for sterically hindered compounds, MTBSTFA derivatives exhibit different fragmentation patterns and may facilitate the separation of isomer analytes nih.govresearchgate.net. This ongoing comparison and the development of reagent mixtures or novel silylating agents with tailored properties represent a path toward achieving more specific and tunable derivatization. The volatility of BSTFA's by-products also reduces detector fouling in techniques like Flame Ionization Detection (FID) aliyuncs.com.

Exploration of BSTFA in Organic Synthesis as a Protecting Group Reagent

Beyond its role in analytical derivatization, BSTFA holds significant potential as a protecting group reagent in complex organic synthesis. The introduction of trimethylsilyl (TMS) groups using BSTFA effectively protects active hydrogen-containing functionalities like alcohols, amines, thiols, lactams, and carboxylic acids wikipedia.orggelest.comantispublisher.or.id. This protection is crucial in multi-step synthetic pathways where certain functional groups need to be temporarily masked to prevent unwanted reactions while other parts of the molecule undergo transformation antispublisher.or.id.

A key advantage of BSTFA in this context is that its reaction yields neutral by-products, specifically trifluoroacetamide (B147638), simplifying purification steps compared to reagents that generate acidic or basic by-products gelest.com. BSTFA has been successfully employed for in-situ trimethylsilylation in various chemical transformations, including the formation of nucleosides and N-glycosidic bonds, and in palladium-catalyzed asymmetric allylic alkylation enamine.net. Its application has also been noted in improving the yield and selectivity in the dehydrogenation of lactam-steroids du.ac.in. The ability to introduce and subsequently cleave TMS protecting groups under mild conditions makes BSTFA a valuable tool for achieving chemoselectivity in intricate synthetic routes antispublisher.or.id.

Integration of BSTFA Derivatization with Hyphenated Analytical Techniques Beyond GC-MS

While BSTFA is predominantly associated with GC-MS due to its ability to enhance volatility, its integration with other hyphenated analytical techniques is an emerging area of research. For compounds that are not inherently volatile or thermally stable, derivatization with BSTFA is essential for gas-phase analysis organomation.com. However, the principles of silylation can extend to other mass spectrometry platforms.

One notable example is its application in desorption/ionization mass spectrometry (DIOS-MS). BSTFA has been used for surface derivatization of porous silicon, leading to silylated surfaces that enable ultra-high sensitivity and analyte specificity in DIOS-MS analysis scripps.edu. This approach offers a platform resistant to air oxidation and acid/base hydrolysis, and with appropriate hydrophobic silanes, allows for direct analyte extraction from complex matrices scripps.edu.

Although liquid chromatography-mass spectrometry (LC-MS) typically does not require derivatization for most analytes, chemical modification with reagents like BSTFA can be explored to enhance ionization efficiency or improve separation for specific challenging compounds organomation.com. The ongoing development of novel interfaces and sample introduction methods may further broaden the scope of BSTFA derivatization beyond traditional GC-MS applications, particularly where increased sensitivity or altered physicochemical properties are desired for detection or separation in non-GC-based MS techniques.

Computational Modeling and Quantum Chemical Studies of BSTFA Reactivity and Interactions

Computational chemistry, including quantum chemical studies and density functional theory (DFT) calculations, offers powerful tools to gain a deeper understanding of BSTFA's reactivity, reaction mechanisms, and interactions at a molecular level uou.ac.ineuropa.eunih.govbirs.caresearchgate.net. While specific published studies focusing solely on the quantum chemical modeling of BSTFA's reactions are not extensively detailed in the provided search results, the general capabilities of these techniques suggest significant potential for future research.

Such studies could elucidate the precise energetic pathways and transition states involved in the silylation of various functional groups by BSTFA. For instance, computational models could:

Predict Reactivity and Selectivity: Analyze the electronic structure of BSTFA and its target molecules to predict preferred reaction sites and optimize reaction conditions for improved selectivity and yield.

Investigate By-product Formation: Model the formation and volatility of by-products to further minimize chromatographic interference.

Understand Derivative Stability: Study the thermal and hydrolytic stability of TMS derivatives formed by BSTFA, providing insights into optimal storage and analytical conditions.

Design Novel Silylating Agents: Use quantum chemical calculations to design and predict the properties of novel BSTFA derivatives or related silylating agents with enhanced or tailored reactivity and specificity.

Explore Solvent Effects: Model the influence of different solvents and catalysts (like TMCS) on the reaction kinetics and thermodynamics.

By providing atomic-level insights into reaction mechanisms and intermolecular interactions, computational modeling can significantly accelerate the rational design of new derivatization protocols and reagents, complementing experimental efforts europa.eunih.govresearchgate.net.

Potential for BSTFA in Automation and High-Throughput Derivatization Systems

The increasing demand for faster and more reproducible analytical results in fields like metabolomics and environmental analysis has driven the adoption of automation in sample preparation, including derivatization. BSTFA is well-suited for integration into automated and high-throughput systems due to its well-defined reaction characteristics and the volatile nature of its by-products thermofisher.compalsystem.comgcms.czresearchgate.net.

Automated platforms, often utilizing robotic autosamplers, can perform the entire derivatization process unattended. This includes precise liquid handling for reagent addition (e.g., BSTFA, often with TMCS), mixing (vortexing), and incubation at controlled temperatures thermofisher.compalsystem.comgcms.czresearchgate.net. After derivatization, the same robotic system can automatically inject the samples into the GC-MS system.

Key advantages of automating BSTFA derivatization:

Increased Throughput: Enables continuous, 24/7 analysis of large sample series, significantly boosting laboratory efficiency palsystem.comgcms.cz.

Enhanced Reproducibility and Precision: Eliminates manual variations, leading to more consistent sample preparation and highly comparable data sets thermofisher.compalsystem.comgcms.czresearchgate.net.

Reduced Manual Labor and Errors: Frees up laboratory personnel from tedious, time-consuming, and error-prone manual steps thermofisher.com.

Optimized Reagent Use: Automated systems can be optimized to use smaller, precise amounts of reagents, reducing costs researchgate.net.

In-Time Derivatization: Allows samples to be analyzed immediately after derivatization, minimizing post-derivatization degradation and ensuring consistent reaction times for all samples gcms.cz.

Automated trimethylsilyl derivatization protocols using BSTFA are already being successfully applied in untargeted metabolomic analysis of urine and other biological matrices gcms.czresearchgate.net. The development of injector port silylation (IPS), where the derivatization occurs almost instantaneously within the hot GC injection port, further exemplifies the potential for rapid, automated, and high-efficiency derivatization with BSTFA oup.com.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.